molecular formula C15H28N2O5 B1428423 (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine CAS No. 1159598-21-6

(R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine

Cat. No.: B1428423
CAS No.: 1159598-21-6
M. Wt: 316.39 g/mol
InChI Key: TXCFQKQBPSGAKK-LLVKDONJSA-N
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Description

®-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine is a derivative of piperazine, a heterocyclic organic compound. Piperazine derivatives are commonly used in pharmaceuticals and organic synthesis due to their versatile chemical properties. The compound features two tert-butoxycarbonyl (Boc) protecting groups and a hydroxymethyl group, which can influence its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine typically involves the protection of the piperazine nitrogen atoms with Boc groups. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The hydroxymethyl group can be introduced through a nucleophilic substitution reaction using formaldehyde or a similar reagent.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the Boc protecting groups using strong acids like trifluoroacetic acid.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Trifluoroacetic acid, hydrochloric acid.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Deprotected piperazine derivatives.

    Substitution: Ethers, esters.

Scientific Research Applications

Chemistry

In organic synthesis, ®-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine can be used as an intermediate for the preparation of more complex molecules. Its protected nitrogen atoms and hydroxymethyl group make it a versatile building block.

Biology

The compound can be used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands. Its structural features allow for the exploration of structure-activity relationships in drug discovery.

Medicine

Piperazine derivatives are known for their pharmacological activities, including anti-parasitic and anti-inflammatory properties. ®-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine may serve as a precursor for the development of new therapeutic agents.

Industry

In the chemical industry, the compound can be used in the production of polymers, resins, and other materials. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of ®-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc protecting groups can influence the compound’s solubility and stability, affecting its bioavailability and pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

    1,4-Di-Boc-piperazine: Lacks the hydroxymethyl group, making it less versatile in certain reactions.

    2-(Hydroxymethyl)piperazine: Lacks the Boc protecting groups, which can affect its stability and reactivity.

    N-Boc-piperazine: Contains only one Boc group, offering different reactivity and protection levels.

Uniqueness

®-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine is unique due to the presence of both Boc protecting groups and a hydroxymethyl group. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and drug discovery.

Properties

IUPAC Name

ditert-butyl (2R)-2-(hydroxymethyl)piperazine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O5/c1-14(2,3)21-12(19)16-7-8-17(11(9-16)10-18)13(20)22-15(4,5)6/h11,18H,7-10H2,1-6H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCFQKQBPSGAKK-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)CO)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN([C@H](C1)CO)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Triethylamine (6.06 g) and isobutyl chloroformate (7.51 g) were added to a solution of piperazine-1,2,4-tricarboxylic acid 1,4-di-tert-butyl ester (16.52 g) in tetrahydrofuran (200 ml) at −10° C., and the mixture was stirred for 3 hours. The reaction solution was filtered, and treated with 20 ml aqueous solution of sodium borohydride (7.72 g) at −10° C. After the mixture was stirred for 1 hour, ethyl acetate (500 ml) and water (200 ml) were added thereto, and excessive sodium borohydride was quenched with 1 N hydrochloric acid. The organic layer was washed with water (200 ml), followed by saturated aqueous solution of sodium chloride, and dried over anhydrous magnesium sulfate. Then, the solvent was removed by distillation at reduced pressure. The residue was purified by silica gel column chromatography to obtain 10.87 g of the title compound from a fraction eluted with hexane-ethyl acetate (1:1).
Quantity
6.06 g
Type
reactant
Reaction Step One
Quantity
7.51 g
Type
reactant
Reaction Step One
Quantity
16.52 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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